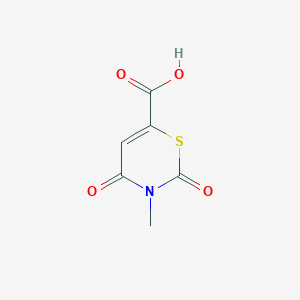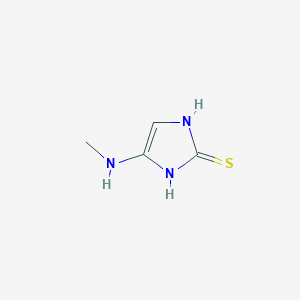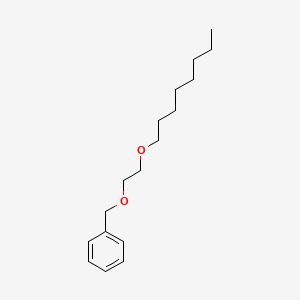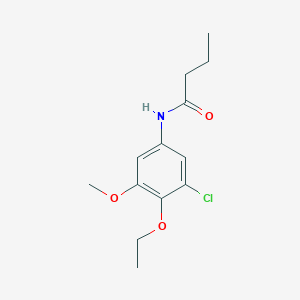
Benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol is a compound that combines the structural features of benzoic acid and 2,3-dihydro-1,4-benzodithiin-6-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodithiin-6-ol typically involves the cyclization of o-mercaptophenols with appropriate electrophiles. For instance, the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide can yield 2,3-dihydro-1,4-benzodithiin derivatives . The reaction conditions, such as solvent polarity and the choice of reagents, can significantly influence the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production methods for benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
Benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may serve as a lead compound for developing new drugs with antimicrobial or anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The specific pathways involved depend on the biological context and the target enzyme or protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,4-benzoxathiine: This compound is structurally similar but contains an oxygen atom instead of a sulfur atom in the ring.
1,4-Benzodioxane: Another similar compound with an oxygen atom in the ring instead of sulfur.
Uniqueness
Benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol is unique due to the presence of both benzoic acid and 2,3-dihydro-1,4-benzodithiin moieties in its structure
Propriétés
Numéro CAS |
93170-65-1 |
|---|---|
Formule moléculaire |
C15H14O3S2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol |
InChI |
InChI=1S/C8H8OS2.C7H6O2/c9-6-1-2-7-8(5-6)11-4-3-10-7;8-7(9)6-4-2-1-3-5-6/h1-2,5,9H,3-4H2;1-5H,(H,8,9) |
Clé InChI |
VKWDUEDQJSFZGS-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C(S1)C=CC(=C2)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Butanone, 4-[(4-methoxyphenyl)amino]-](/img/structure/B14356357.png)

![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)
![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)
![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)




![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)
